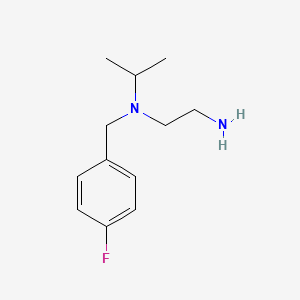

N*1*-(4-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Description

N¹-(4-Fluoro-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring a 4-fluorobenzyl group and an isopropyl substituent on the N¹ nitrogen. The 4-fluoro substitution on the benzyl ring is a common pharmacophore modification, often employed to enhance metabolic stability and modulate lipophilicity in medicinal chemistry.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-10(2)15(8-7-14)9-11-3-5-12(13)6-4-11/h3-6,10H,7-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSKKSCARMMASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-Isopropyl-4-fluorobenzylamine

In this step, 4-fluorobenzaldehyde reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine:

Key parameters include:

Alkylation with 1,2-Diaminoethane

The secondary amine undergoes alkylation with 1,2-diaminoethane. This step typically employs a base such as potassium carbonate (K2CO3) to deprotonate the amine, enhancing nucleophilicity:

Optimization Notes :

-

Stoichiometry : A 1:1.2 molar ratio of secondary amine to diamine ensures complete conversion.

Nucleophilic Substitution of 4-Fluorobenzyl Halides

Another plausible method involves nucleophilic substitution of 4-fluorobenzyl halides (e.g., chloride or bromide) with N-isopropylethane-1,2-diamine.

Synthesis of 4-Fluorobenzyl Halides

4-Fluorobenzyl chloride or bromide is synthesized via free-radical halogenation of 4-fluorotoluene using N-bromosuccinimide (NBS) or chlorine gas under UV light.

Reaction with N-Isopropylethane-1,2-diamine

The benzyl halide reacts with the diamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) with a base such as triethylamine (Et3N) to scavenge HX:

Critical Factors :

-

Temperature : 60–80°C to accelerate substitution without promoting elimination.

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Catalytic Hydrogenation of Nitro Precursors

Reduction of nitro intermediates provides a high-yield pathway to diamines. For example, hydrogenation of N-(4-fluorobenzyl)-N-isopropyl-2-nitroethylamine over a Raney nickel or palladium catalyst yields the target compound:

Conditions :

Comparative Analysis of Synthetic Routes

Purification and Characterization

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Using ethyl acetate and water to remove unreacted amines.

-

Column Chromatography : Silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1).

-

Crystallization : From diethyl ether or toluene at low temperatures.

Characterization Data :

-

1H NMR (300 MHz, CDCl3): δ 6.90–7.00 (m, 2H, Ar-H), 6.70–6.80 (m, 2H, Ar-H), 3.75 (s, 2H, CH2), 2.60–2.70 (m, 4H, NH-CH2), 1.10 (d, 6H, CH(CH3)2).

Industrial-Scale Considerations

For bulk production, catalytic hydrogenation is preferred due to its efficiency and minimal waste. Continuous-flow reactors with immobilized catalysts (e.g., Pd/C pellets) enable throughputs exceeding 100 kg/day .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Its fluorinated structure is believed to enhance binding affinity and selectivity toward specific receptors.

Neuropharmacology

Research indicates that compounds similar to N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine exhibit significant neuropharmacological effects. Studies have shown that fluorinated benzylamines can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapeutics. Research has focused on its ability to inhibit tumor growth in vitro.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine on serotonin receptors. Results indicated enhanced receptor binding affinity compared to non-fluorinated analogs, suggesting potential antidepressant properties.

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Table 1: Impact of Benzyl Substituents on Physicochemical Properties

Key Observations :

Variations in N¹-Alkyl Groups

Table 2: Impact of N¹-Alkyl Substituents

Key Observations :

Functional Group Additions and Modifications

- Cyclopropane Integration : N¹-Cyclopropyl-N¹-(3-fluoro-benzyl)-ethane-1,2-diamine (C₁₂H₁₇FN₂, MW 208.28) introduces a cyclopropyl ring, which can rigidify the structure and influence conformational preferences .

Biological Activity

N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound notable for its unique structure, which includes a fluorobenzyl group and an isopropyl group attached to an ethane-1,2-diamine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : CHFN

- Molecular Weight : 210.30 g/mol

- CAS Number : 1181593-42-9

- Purity : Typically around 96% .

The biological activity of N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzyl group enhances hydrophobic interactions, allowing the compound to bind effectively to protein targets. The ethane-1,2-diamine backbone facilitates hydrogen bonding with amino acid residues in active sites of enzymes and receptors, potentially modulating their activity.

Inhibitory Effects

Recent studies have demonstrated that compounds similar to N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine exhibit significant inhibitory effects on various biological targets. For instance, derivatives containing the 4-fluorobenzyl moiety have shown promising results as inhibitors of tyrosinase, an enzyme involved in melanin production. These compounds were evaluated for their IC values, indicating their potency as enzyme inhibitors:

| Compound | IC (µM) | Activity |

|---|---|---|

| 4-(4-Fluorobenzyl)piperazine derivative | 26.5 | Competitive inhibitor |

| 4-(4-Fluorobenzyl)piperidine derivative | 40.43 | Least effective in series |

| Optimized derivatives | <20 | High potency as inhibitors |

The docking studies suggested that these compounds bind effectively within the active site of tyrosinase, preventing substrate interaction and subsequent enzymatic activity .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine for their biological activities. The study focused on their effects on tyrosinase inhibition and cytotoxicity against B16F10 melanoma cells:

- Synthesis : The derivatives were synthesized using established coupling methods, yielding compounds with varying degrees of inhibitory activity.

- Biological Evaluation : The synthesized compounds were tested for cytotoxicity and enzyme inhibition. Notably, some derivatives exhibited low cytotoxicity while effectively inhibiting tyrosinase activity .

Applications in Medicinal Chemistry

The unique properties of N1-(4-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine make it a valuable candidate in drug development:

- Potential Therapeutics : Its ability to inhibit enzymes like tyrosinase suggests potential applications in treating conditions related to hyperpigmentation.

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N¹-(4-fluorobenzyl)-N¹-isopropylethane-1,2-diamine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination of 4-fluorobenzyl-isopropylamine with glyoxal, followed by reduction using NaBH₄ or catalytic hydrogenation (e.g., Pd/C). Reaction optimization requires pH control (~7–8) and inert atmosphere to prevent oxidation of intermediates . Alternative routes may employ SnCl₂·2H₂O-mediated nitro group reduction in precursors, as seen in analogous fluorobenzene-diamine syntheses (75°C reflux in ethanol, 5–7 h reaction time, TLC monitoring) . Yield variations (typically 50–75%) depend on solvent polarity, stoichiometry of reducing agents, and purification methods (e.g., column chromatography vs. crystallization).

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (4-fluorobenzyl): δ 7.2–7.4 ppm (doublet, J = 8.5 Hz, aromatic H) .

- Isopropyl group: δ 1.0–1.2 ppm (doublet, CH₃) and δ 3.2–3.5 ppm (septet, CH) .

- LC-MS : Molecular ion [M+H]⁺ expected at m/z 255.2 (C₁₂H₁₈FN₂). Fragmentation patterns should show loss of isopropyl (–C₃H₇, m/z 198.1) and fluorobenzyl (–C₇H₆F, m/z 135.1) .

- HPLC Purity : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; retention time ~8–10 min .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s electronic properties and binding affinity to biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., σ-1 or NMDA receptors). Parameterize partial charges via AM1-BCC and validate docking poses with MD simulations (NAMD, 100 ns) .

- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability (LogP ~2.5) and CYP450 inhibition risks (e.g., CYP2D6) .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variation >0.3 ppm) often arise from:

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO induces downfield shifts for NH protons .

- Tautomerism : Investigate pH-dependent equilibrium between amine and imine forms via variable-temperature NMR .

- Impurity Artifacts : Validate purity via elemental analysis (C, H, N ±0.3%) and HRMS (mass error <5 ppm) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via HPLC-MS at 0, 24, 48 h. Use Arrhenius kinetics to extrapolate shelf life .

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) or liver microsomes (CYP450 enzymes) to identify vulnerable functional groups (e.g., secondary amines) .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light, monitoring decomposition via UV-Vis (λmax ~260 nm) .

Methodological Framework for Research Design

Q. How to integrate this compound into a structure-activity relationship (SAR) study targeting neurological disorders?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with 3-chlorobenzyl) and compare logD/pKa values .

In Vitro Assays : Test affinity for monoamine transporters (HEK-293 cells expressing SERT/DAT) via radioligand displacement ([³H]citalopram) .

Data Analysis : Use multivariate regression (SPSS, R) to correlate structural descriptors (e.g., Hammett σ) with IC₅₀ values .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this diamine?

- Methodological Answer :

- Chiral Resolution : Employ tartaric acid derivatives for diastereomeric salt formation; monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .

- Asymmetric Catalysis : Use Ru-BINAP catalysts for enantioselective hydrogenation of imine precursors (≥90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.